molecular formula C11H15Cl2NO B593767 2-Chloroethcathinone (hydrochloride) CAS No. 879660-23-8

2-Chloroethcathinone (hydrochloride)

Cat. No. B593767
CAS RN: 879660-23-8
M. Wt: 248.2
InChI Key: ZLOQLMSNDDSORZ-UHFFFAOYSA-N
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Description

2-Chloroethcathinone (hydrochloride) is an analytical reference standard that is structurally categorized as a cathinone . It has a molecular formula of C11H15Cl2NO and a molecular weight of 248.15 g/mol . The IUPAC name for this compound is 1-(2-chlorophenyl)-2-(ethylamino)propan-1-one;hydrochloride .


Molecular Structure Analysis

The molecular structure of 2-Chloroethcathinone (hydrochloride) can be represented by the InChI code: InChI=1S/C11H14ClNO.ClH/c1-3-13-8(2)11(14)9-6-4-5-7-10(9)12;/h4-8,13H,3H2,1-2H3;1H . The Canonical SMILES representation is CCNC(C)C(=O)C1=CC=CC=C1Cl.Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloroethcathinone (hydrochloride) include a molecular weight of 248.15 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and rotatable bond count of 4 . The exact mass is 247.0530695 g/mol, and the monoisotopic mass is also 247.0530695 g/mol . The topological polar surface area is 29.1 Ų .

Scientific Research Applications

Analytical Reference Standard

2-Chloroethcathinone (hydrochloride): is used as an analytical reference standard in forensic chemistry and toxicology. It aids in the identification of substances within a given sample through comparison with the reference standard . This is crucial in legal settings where precise substance identification can determine the outcome of a case.

Mass Spectrometry

In mass spectrometry, this compound serves as a calibration standard to ensure the accuracy of the mass spectrometer’s readings. It helps in determining the mass-to-charge ratio of ions, which is essential for identifying unknown compounds and determining their structure and chemical properties .

Electrochemical Profiling

Researchers utilize 2-Chloroethcathinone (hydrochloride) in electrochemical studies to understand the redox behavior of synthetic cathinones. This information is valuable for the development of on-site classification tools for new psychoactive substances, which are crucial for rapid drug screening .

Metabolic and Excretion Studies

The compound’s metabolism and excretion pathways have been studied, providing insights into its biological availability. Such research is significant for understanding the pharmacokinetics of related substances and can inform the development of therapeutic agents .

Toxicological Research

Although the physiological and toxicological properties of 2-Chloroethcathinone (hydrochloride) are not fully known, it is used in toxicological studies to understand the potential effects of cathinones on biological systems. This research can contribute to public health by informing safety regulations and treatment strategies for substance abuse .

Drug Seizure Analysis

Forensic analysts use 2-Chloroethcathinone (hydrochloride) to identify and classify synthetic cathinones in confiscated samples. By understanding its chemical profile, law enforcement can better track the distribution of illicit substances and develop strategies to combat their spread .

properties

IUPAC Name

1-(2-chlorophenyl)-2-(ethylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c1-3-13-8(2)11(14)9-6-4-5-7-10(9)12;/h4-8,13H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOQLMSNDDSORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(=O)C1=CC=CC=C1Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601342538
Record name 1-(2-Chlorophenyl)-2-(ethylamino)propan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601342538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroethcathinone (hydrochloride)

CAS RN

879660-23-8
Record name 1-(2-Chlorophenyl)-2-(ethylamino)propan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601342538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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